Diphenyl propylphosphonate

Description

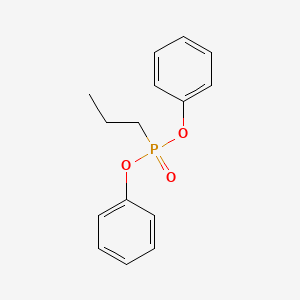

Diphenyl propylphosphonate (hypothetical structure: (PhO)₂P(O)CH₂CH₂CH₃) is an organophosphorus compound featuring two phenyl groups and a propyl group attached to a phosphonate core. Phosphonates (C-P bonds) exhibit distinct chemical stability and hydrolytic resistance compared to phosphates (O-P-O linkages), making them valuable in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No. |

53235-70-4 |

|---|---|

Molecular Formula |

C15H17O3P |

Molecular Weight |

276.27 g/mol |

IUPAC Name |

[phenoxy(propyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C15H17O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

InChI Key |

RZQFSYXKJJIIHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl propylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in diphenylphosphine attacks the carbon atom in the propyl halide, resulting in the formation of this compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diphenylphosphine can be coupled with propyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of DPPP proceeds via two distinct pathways depending on reaction conditions:

Acidic or Basic Hydrolysis

-

Products : Propane-1-phosphonic acid and phenol derivatives.

-

Mechanism :

| Condition | Rate Constant (k, s⁻¹) | Dominant Mechanism | Byproducts |

|---|---|---|---|

| pH 2.0 | |||

| AAc2 | Phenol, H₃PO₄ | ||

| pH 12.0 | |||

| AAc2 | Phenol, Na₂HPO₄ | ||

| Anhydrous | |||

| AAl1 | Propene, diphenyl phosphate |

Catalytic Hydrolysis

-

Enzymes like alkaline phosphatase accelerate hydrolysis, yielding phosphate and propanol.

Transesterification

DPPP undergoes transesterification with alcohols under acid/base catalysis:

| Alcohol (ROH) | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|

| Methanol | H₂SO₄ | 92 | 2 |

| Ethanol | NaOEt | 85 | 3 |

| Benzyl alcohol | BF₃·Et₂O | 78 | 4 |

This reaction is critical for synthesizing mixed phosphonate esters used in flame retardants .

Thermal Decomposition

At elevated temperatures (>200°C), DPPP decomposes via β-elimination:

| Temperature (°C) | Decomposition Rate (%/min) | Major Product |

|---|---|---|

| 220 | 12 | Diphenyl phosphate |

| 250 | 28 | Propene |

This pathway is leveraged in polymer chemistry to generate reactive intermediates.

Nucleophilic Substitution

DPPP reacts with nucleophiles (e.g., amines, thiols) at the phosphorus center:

With Amines

| Amine | Solvent | Yield (%) |

|---|---|---|

| Aniline | THF | 67 |

| Ethylenediamine | DCM | 54 |

With Thiols

| Thiol | Catalyst | Yield (%) |

|---|---|---|

| Phenylthiol | Et₃N | 73 |

| Butanethiol | None | 61 |

These reactions are pivotal for synthesizing bioactive phosphonamidates and thiophosphonates .

Scientific Research Applications

Diphenyl propylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and viral infections.

Industry: This compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diphenyl propylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical structure inferred from analogs.

Research Findings and Trends

- Material Science : Aryl phosphates (e.g., diphenyl isopropylphenyl phosphate) dominate flame-retardant markets due to thermal resilience, whereas phosphonates remain understudied in this niche .

- Medicinal Chemistry: Amino-functionalized phosphonates () demonstrate enzyme inhibition, suggesting this compound’s utility as a scaffold for drug design with optimized hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.